molecular formula C12H17NO5S B2790159 2-Ethoxy-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)ethanone CAS No. 1797020-28-0

2-Ethoxy-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)ethanone

Cat. No.: B2790159
CAS No.: 1797020-28-0
M. Wt: 287.33
InChI Key: TWPUIWDYVFECHB-UHFFFAOYSA-N
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Description

2-Ethoxy-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)ethanone is a complex organic compound that features a furan ring, an azetidine ring, and an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)ethanone typically involves multiple steps, starting with the preparation of the furan-2-ylmethyl sulfonyl azetidine intermediate. This intermediate is then reacted with ethoxy ethanone under controlled conditions to yield the final product. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The ethanone group can be reduced to an alcohol.

    Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of the ethanone group may produce 2-ethoxy-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)ethanol .

Scientific Research Applications

2-Ethoxy-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Ethoxy-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The furan ring and sulfonyl group are key functional groups that contribute to its biological activity. These groups can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethoxy-1-(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)ethanone
  • 2-Ethoxy-1-(3-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)ethanone

Uniqueness

2-Ethoxy-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)ethanone is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties compared to its pyrrolidine and piperidine analogs. The azetidine ring’s smaller size and higher ring strain can lead to different reactivity and interactions with biological targets.

Properties

IUPAC Name

2-ethoxy-1-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO5S/c1-2-17-8-12(14)13-6-11(7-13)19(15,16)9-10-4-3-5-18-10/h3-5,11H,2,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWPUIWDYVFECHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)N1CC(C1)S(=O)(=O)CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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